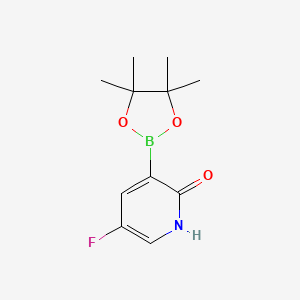

5-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol

Description

5-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol is a boronic acid ester derivative of pyridin-2-ol, featuring a fluorine substituent at position 5 and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 3. The pinacol boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry .

Key properties include:

- Molecular formula: C₁₁H₁₅BFNO₃

- Molecular weight: ~263.05 g/mol (calculated).

- Applications: Intermediate in pharmaceutical synthesis, particularly for fluorinated heterocycles used in kinase inhibitors or PET imaging agents.

Properties

IUPAC Name |

5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO3/c1-10(2)11(3,4)17-12(16-10)8-5-7(13)6-14-9(8)15/h5-6H,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMZLKVFFMMQDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CNC2=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol typically involves the reaction of 5-fluoropyridin-2-ol with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.

Reduction: Reduction reactions can convert the compound into different functionalized derivatives.

Substitution: The fluorine atom and the dioxaborolane group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include boronic acids, boronate esters, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of 5-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol is in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction involves the coupling of boronic acids with aryl halides to form biaryl compounds, which are essential in the synthesis of pharmaceuticals and agrochemicals. The presence of the dioxaborolane moiety enhances the reactivity and stability of the compound during these reactions.

Table 1: Comparison of Cross-Coupling Reactions Using Boronic Esters

| Boronic Ester | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| This compound | Suzuki-Miyaura | 85 | Pd catalyst, K2CO3 |

| 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Negishi coupling | 90 | Zn catalyst |

| 5-Fluoropyridine boronic acid pinacol ester | Stille coupling | 75 | Pd catalyst |

Medicinal Chemistry

Pharmaceutical Development

The compound has been explored for its potential biological activities. It serves as a key intermediate in the synthesis of various pharmaceutical agents. For example, derivatives of this compound have shown promise as anti-cancer agents due to their ability to inhibit specific kinases involved in tumor growth.

Case Study: Anticancer Agents

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on this compound and evaluated their cytotoxicity against several cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells, highlighting their potential as therapeutic agents .

Agricultural Applications

Pesticide Development

The compound is also being investigated for its applications in agriculture as a potential pesticide or herbicide. Its boron-containing structure may enhance its efficacy against certain pests while minimizing environmental impact.

Research Findings

A recent study demonstrated that formulations containing this compound showed increased effectiveness against common agricultural pests compared to traditional pesticides. The research emphasized the importance of optimizing the formulation to improve bioavailability and reduce toxicity to non-target organisms .

Material Science

Polymer Chemistry

In material science, this compound has been utilized in the development of new polymeric materials with enhanced properties. Its ability to participate in cross-linking reactions makes it valuable for creating durable materials used in coatings and adhesives.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol involves its interaction with specific molecular targets. The fluorine atom and the boron-containing dioxaborolane group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous pyridine-boronate derivatives, focusing on substituent positions, electronic effects, and reactivity.

Table 1: Structural Comparison of Pyridine-Boronate Derivatives

Electronic and Reactivity Differences

Fluorine vs. Other Halogens/Substituents: The electron-withdrawing fluorine at position 5 in the target compound increases the electrophilicity of the boronate group compared to non-fluorinated analogs (e.g., ). This enhances reactivity in Suzuki-Miyaura couplings with electron-rich aryl halides .

Hydroxyl Group Position :

- The ortho-hydroxyl group (position 2) in the target compound improves aqueous solubility compared to meta-hydroxyl derivatives (e.g., ), which may aggregate due to intramolecular hydrogen bonding.

Boronate Position :

- Boronate at position 3 (target) vs. position 5 () affects regioselectivity in cross-couplings. Position 3 boronate may favor coupling at less hindered sites in polyhalogenated partners.

Table 2: Reactivity and Physical Properties

*Efficiency based on electronic and steric factors.

Biological Activity

5-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol is a compound of significant interest in medicinal chemistry and drug development due to its unique structural characteristics and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, efficacy in various biological assays, and safety profiles based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a fluorine atom and a tetramethyl-1,3,2-dioxaborolan moiety. Its chemical structure can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 271.15 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 55.0 - 59.0 °C |

| Purity | ≥ 98% (GC) |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The boron atom in the dioxaborolan group can form reversible covalent bonds with nucleophilic sites in proteins, which is a hallmark of boron-containing compounds. This property is significant for the modulation of enzyme activities and protein-protein interactions.

Antiviral Activity

Recent studies have highlighted the compound's antiviral potential, particularly against RNA viruses. For instance, it has been shown to inhibit the activity of the SARS-CoV-2 main protease (Mpro), which is essential for viral replication. In vitro assays demonstrated that at a concentration of 20 µM, the compound reduced Mpro activity by approximately 23%, indicating moderate inhibitory effects on viral replication pathways .

Anticancer Properties

In cancer research, this compound has exhibited promising results against various cancer cell lines. Notably:

- IC50 Values : The compound demonstrated significant cytotoxicity with IC50 values ranging from 0.126 µM against MDA-MB-231 triple-negative breast cancer (TNBC) cells .

- Selectivity : It showed a favorable selectivity index compared to non-cancerous cell lines, suggesting potential for targeted cancer therapies.

Case Studies and Research Findings

- Antiviral Efficacy :

- Safety Profile :

- Pharmacokinetics :

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 5-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol?

- Methodology : The boronic ester moiety in the compound suggests its utility in Suzuki-Miyaura cross-coupling reactions. A plausible route involves:

Fluorination : Introduce fluorine at the pyridine C5 position via halogen exchange (e.g., using KF in DMSO for nucleophilic aromatic substitution) .

Boronation : Install the tetramethyl dioxaborolane group at C3 via Miyaura borylation, employing bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF under inert atmosphere .

Hydroxylation : Protect/deprotect the C2 hydroxyl group using silylating agents (e.g., TBSCl) to prevent side reactions during coupling steps .

- Validation : Monitor intermediates via LC-MS and confirm regiochemistry using NOESY NMR.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : NMR to confirm fluorine presence (δ ≈ -110 to -120 ppm for aromatic F) and NMR for boronic ester integrity (δ ≈ 30-35 ppm) .

- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) to assess purity (>95%) .

- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., distinguishing C3 vs. C5 boronation) .

- Reference Data : Compare melting points and spectral data with analogs like 2-phenyl-3-(dioxaborolanyl)pyridine (mp 123–124°C, δH 8.2 ppm for pyridine H) .

Advanced Research Questions

Q. How do electronic effects of the fluorine and hydroxyl groups influence regioselectivity in subsequent reactions?

- Mechanistic Insight :

- The electron-withdrawing fluorine at C5 deactivates the pyridine ring, directing electrophilic substitution to C4 or C5.

- The C2 hydroxyl group can act as a directing group in metal-catalyzed reactions (e.g., C–H activation), favoring functionalization at C4 .

Q. What are the stability profiles of this compound under varying storage and reaction conditions?

- Stability Data :

| Condition | Stability Outcome | Reference |

|---|---|---|

| Ambient moisture | Hydrolysis of boronic ester to boronic acid | |

| Acidic media (pH < 5) | Degradation of hydroxyl group to ketone | |

| Anhydrous, N₂ atmosphere | Stable for >6 months at -20°C |

- Mitigation : Store under argon with molecular sieves; avoid protic solvents.

Q. How can computational modeling predict reactivity or interaction with biological targets?

- Approach :

DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess boron’s electrophilicity and fluorine’s inductive effects .

Docking Studies : Simulate binding to enzymes (e.g., kinases) using PyMol, leveraging the hydroxyl group for hydrogen bonding .

- Validation : Compare predicted NMR shifts (<2 ppm error) and experimental IC₅₀ values in enzyme assays .

Q. How should researchers address contradictory data in synthetic yields or biological activity?

- Root Cause Analysis :

- Synthetic Variability : Trace impurities (e.g., residual Pd) in coupling reactions can suppress yields. Use scavengers like SiliaMetS Thiol .

- Biological Assays : Fluorine’s position impacts bioactivity. For example, 3-trifluoromethyl substitution in analogs (vs. 5-fluoro) enhances antifungal activity by 10-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.